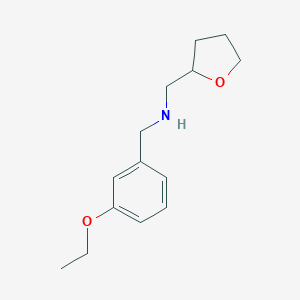

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine, abbreviated as 3-EFTM, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the amine group and is commonly used in organic synthesis. 3-EFTM has been studied for its potential applications in drug design, medicinal chemistry, and biochemistry due to its unique chemical properties.

科学的研究の応用

Enantioselective Synthesis

The enantioselective synthesis of arylglycine derivatives using (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine showcases its application in the creation of optically active compounds. A method involving Rhodium-catalyzed enantioselective 1,2-additions of arylboronic acids to N-tosyl furanylimine demonstrates high enantioselectivities up to 99% ee, indicating the compound's potential in synthesizing chiral molecules for pharmaceutical applications (Yasunori Yamamoto et al., 2011).

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound is used in the synthesis of dicarboxylic acid amides and diamides, providing a basis for the development of various nonaromatic amines. The reaction process involves the condensation of this compound with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to the creation of N,N'-disubstituted oxamides and N-aryloxamides. This application underscores the versatility of the compound in organic synthesis, contributing to the diversity of organic molecules available for further pharmaceutical exploration (A. A. Aghekyan et al., 2018).

Competitive Inhibition of Squalene Epoxidase

Research on this compound has revealed its potential as a competitive inhibitor of squalene epoxidase, an enzyme critical in the cholesterol synthesis pathway. This inhibition can alter cholesterol synthesis, demonstrating the compound's potential in therapeutic applications related to cholesterol management (M. Horie et al., 1990).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating this compound analogs have shown significant photocytotoxicity in red light, along with capabilities for cellular imaging. These complexes can be ingested into cell nuclei, indicating potential applications in targeted cancer therapies and diagnostic imaging through the generation of reactive oxygen species (Uttara Basu et al., 2014).

Anticonvulsant Activity

Schiff bases of 3-aminomethyl pyridine synthesized from this compound have shown promising anticonvulsant activity. This highlights the compound's relevance in the development of new treatments for seizures, offering a potential pathway for the discovery of novel anticonvulsant drugs (S. Pandey & R. Srivastava, 2011).

特性

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPJZAZHGWUZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B496128.png)

![2-{4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy}acetamide](/img/structure/B496132.png)

![2-[4-(anilinomethyl)-2-ethoxyphenoxy]-N-(tert-butyl)acetamide](/img/structure/B496135.png)

![N-(tert-butyl)-2-[2-ethoxy-4-(4-toluidinomethyl)phenoxy]acetamide](/img/structure/B496136.png)

![2-(4-{[4-(acetylamino)anilino]methyl}-2-methoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B496137.png)

![N-[2-(allyloxy)-3-ethoxybenzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B496141.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B496142.png)

![2-(2-Chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496143.png)

![2-(2-Bromo-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496146.png)

![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B496147.png)

![2-{2-[(3,4-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B496149.png)

![1-{[3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-propanol](/img/structure/B496150.png)